molecular formula C20H25N3O B2732851 N-(1-Ethylpiperidin-3-yl)-N-(quinolin-8-ylmethyl)prop-2-enamide CAS No. 2411294-58-9

N-(1-Ethylpiperidin-3-yl)-N-(quinolin-8-ylmethyl)prop-2-enamide

Cat. No. B2732851
CAS RN: 2411294-58-9
M. Wt: 323.44
InChI Key: HHPHGTNIIJHMND-UHFFFAOYSA-N
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Description

N-(1-Ethylpiperidin-3-yl)-N-(quinolin-8-ylmethyl)prop-2-enamide, also known as EPPQ, is a chemical compound that has gained interest in scientific research due to its potential as a therapeutic agent.

Mechanism of Action

N-(1-Ethylpiperidin-3-yl)-N-(quinolin-8-ylmethyl)prop-2-enamide exerts its anti-cancer effects by targeting the enzyme topoisomerase IIα, which is involved in DNA replication and repair. N-(1-Ethylpiperidin-3-yl)-N-(quinolin-8-ylmethyl)prop-2-enamide binds to topoisomerase IIα and prevents it from functioning properly, leading to DNA damage and cell death.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, N-(1-Ethylpiperidin-3-yl)-N-(quinolin-8-ylmethyl)prop-2-enamide has also been shown to have other biochemical and physiological effects. Studies have demonstrated that N-(1-Ethylpiperidin-3-yl)-N-(quinolin-8-ylmethyl)prop-2-enamide can inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that N-(1-Ethylpiperidin-3-yl)-N-(quinolin-8-ylmethyl)prop-2-enamide may have potential as a treatment for neurological disorders such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1-Ethylpiperidin-3-yl)-N-(quinolin-8-ylmethyl)prop-2-enamide in lab experiments is its specificity for topoisomerase IIα, which makes it a useful tool for studying the role of this enzyme in various biological processes. However, one limitation of using N-(1-Ethylpiperidin-3-yl)-N-(quinolin-8-ylmethyl)prop-2-enamide is its potential toxicity, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research involving N-(1-Ethylpiperidin-3-yl)-N-(quinolin-8-ylmethyl)prop-2-enamide. One area of interest is the development of N-(1-Ethylpiperidin-3-yl)-N-(quinolin-8-ylmethyl)prop-2-enamide derivatives with improved efficacy and lower toxicity. Another area of research is the investigation of N-(1-Ethylpiperidin-3-yl)-N-(quinolin-8-ylmethyl)prop-2-enamide's potential as a treatment for other diseases, such as neurological disorders and infectious diseases. Finally, further studies are needed to fully understand the mechanism of action of N-(1-Ethylpiperidin-3-yl)-N-(quinolin-8-ylmethyl)prop-2-enamide and its potential as a therapeutic agent.

Synthesis Methods

N-(1-Ethylpiperidin-3-yl)-N-(quinolin-8-ylmethyl)prop-2-enamide can be synthesized using a multi-step process that involves the reaction of 8-chloroquinoline with 3-(1-ethylpiperidin-3-yl)prop-2-en-1-one in the presence of a base. The resulting product is then treated with acetic anhydride to obtain N-(1-Ethylpiperidin-3-yl)-N-(quinolin-8-ylmethyl)prop-2-enamide.

Scientific Research Applications

N-(1-Ethylpiperidin-3-yl)-N-(quinolin-8-ylmethyl)prop-2-enamide has been studied for its potential as a therapeutic agent in various scientific research applications. One such application is its use as a potential treatment for cancer. Studies have shown that N-(1-Ethylpiperidin-3-yl)-N-(quinolin-8-ylmethyl)prop-2-enamide can inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research.

properties

IUPAC Name

N-(1-ethylpiperidin-3-yl)-N-(quinolin-8-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O/c1-3-19(24)23(18-11-7-13-22(4-2)15-18)14-17-9-5-8-16-10-6-12-21-20(16)17/h3,5-6,8-10,12,18H,1,4,7,11,13-15H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHPHGTNIIJHMND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC(C1)N(CC2=CC=CC3=C2N=CC=C3)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Ethylpiperidin-3-yl)-N-(quinolin-8-ylmethyl)prop-2-enamide

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